molecular formula C12H10N2O3 B572618 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid CAS No. 1244949-12-9

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid

Cat. No. B572618
CAS RN: 1244949-12-9
M. Wt: 230.223
InChI Key: BZSAHZMORVRKNI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid, also known as MPBA, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBA is a derivative of benzoic acid and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid involves the inhibition of various enzymes and signaling pathways. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of genes involved in cell death and the downregulation of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In vivo studies have shown that 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid reduces inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid in lab experiments is its high specificity towards certain enzymes and signaling pathways. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has been shown to selectively inhibit the activity of COX-2 and HDACs, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid in lab experiments is its low solubility in aqueous solutions. This can lead to difficulties in preparing stock solutions and performing experiments.

Future Directions

There are several future directions for the research on 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid. One area of research is the development of more efficient synthesis methods for 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid. Another area of research is the investigation of the potential therapeutic applications of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid derivatives with improved solubility and bioavailability is an area of interest for future research.
Conclusion:
In conclusion, 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid is synthesized through a multi-step process and has been extensively studied for its anti-inflammatory and anti-cancer properties. The mechanism of action of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid involves the inhibition of various enzymes and signaling pathways. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has several advantages and limitations for lab experiments, and there are several future directions for research on 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid.

Synthesis Methods

The synthesis of 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid involves a multi-step process. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyrimidine to form the desired product, 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid. The purity of the final product is confirmed through techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid has also been investigated for its anti-cancer properties. Studies have shown that 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and proliferation.

properties

IUPAC Name

2-methoxy-5-pyrimidin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-3-2-8(6-9(11)12(15)16)10-4-5-13-7-14-10/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSAHZMORVRKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744685
Record name 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(pyrimidin-4-yl)benzoic acid

CAS RN

1244949-12-9
Record name 2-Methoxy-5-(4-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244949-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(pyrimidin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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